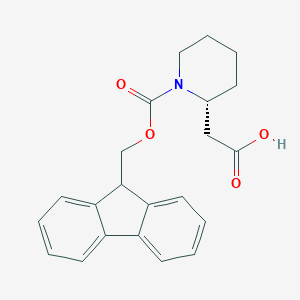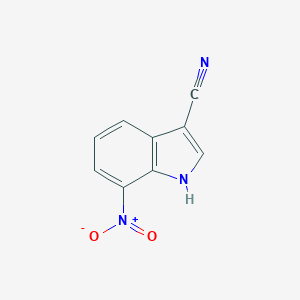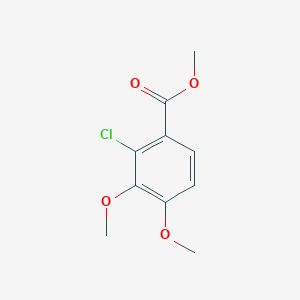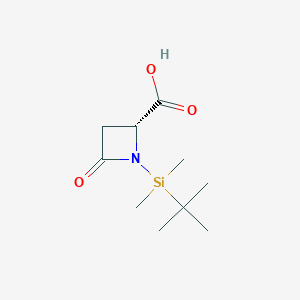![molecular formula C8H10N2O2 B063002 3-tert-Butylisoxazolo[5,4-c]isoxazole CAS No. 183666-50-4](/img/structure/B63002.png)
3-tert-Butylisoxazolo[5,4-c]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butylisoxazolo[5,4-c]isoxazole, also known as TBI, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. TBI belongs to the isoxazole family and has a unique structure that allows it to interact with specific receptors in the brain. In
Mécanisme D'action
The mechanism of action of 3-tert-Butylisoxazolo[5,4-c]isoxazole involves its interaction with specific receptors in the brain. This compound has been shown to selectively activate mGluR5 and the sigma-1 receptor. Activation of these receptors leads to the modulation of various signaling pathways, including the cyclic adenosine monophosphate (cAMP) and protein kinase C (PKC) pathways. These pathways are involved in various physiological processes, including synaptic plasticity, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to enhance synaptic plasticity, increase neurogenesis, and improve cognitive function. This compound has also been shown to have analgesic and anti-inflammatory effects. Additionally, this compound has been shown to have antidepressant-like effects in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
3-tert-Butylisoxazolo[5,4-c]isoxazole has several advantages for lab experiments. It is a highly selective compound that can selectively activate specific receptors in the brain. This compound is also stable and can be easily synthesized in the lab. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on 3-tert-Butylisoxazolo[5,4-c]isoxazole. One area of research is the development of more selective and potent analogs of this compound. Another area of research is the investigation of the role of this compound in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, further studies are needed to investigate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 3-tert-Butylisoxazolo[5,4-c]isoxazole involves a multi-step process that starts with the preparation of tert-butyl 2-bromoacetate. This is followed by the reaction of tert-butyl 2-bromoacetate with hydroxylamine to form tert-butyl 2-hydroxyiminoacetate. The next step involves the reaction of tert-butyl 2-hydroxyiminoacetate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form this compound. The final step involves the purification of this compound using column chromatography.
Applications De Recherche Scientifique
3-tert-Butylisoxazolo[5,4-c]isoxazole has been used as a pharmacological tool in scientific research due to its ability to selectively activate specific receptors in the brain. This compound has been shown to interact with the metabotropic glutamate receptor subtype 5 (mGluR5) and the sigma-1 receptor. These receptors are involved in various physiological processes, including learning and memory, pain perception, and mood regulation. This compound has been used in preclinical studies to investigate the role of these receptors in various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
Numéro CAS |
183666-50-4 |
|---|---|
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
3-tert-butyl-[1,2]oxazolo[4,3-d][1,2]oxazole |
InChI |
InChI=1S/C8H10N2O2/c1-8(2,3)6-5-4-11-10-7(5)12-9-6/h4H,1-3H3 |
Clé InChI |
GASBPTPYOMDQRW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NOC2=NOC=C12 |
SMILES canonique |
CC(C)(C)C1=NOC2=NOC=C12 |
Synonymes |
Isoxazolo[5,4-c]isoxazole, 3-(1,1-dimethylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R)-6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B62920.png)


![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)



![1-[(5-Methylisoxazol-3-yl)methyl]piperazine](/img/structure/B62935.png)




